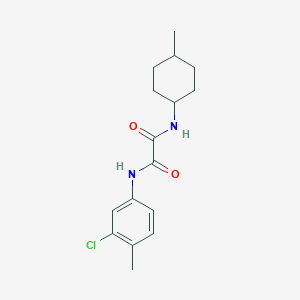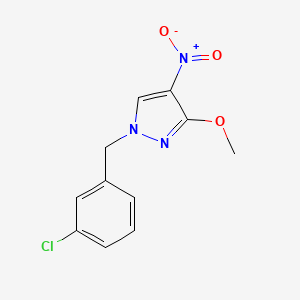
N-(3-cyanophenyl)-2-(3-methylphenoxy)propanamide
説明
N-(3-cyanophenyl)-2-(3-methylphenoxy)propanamide, commonly known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. AM251 has been widely used in scientific research to investigate the physiological and biochemical effects of the endocannabinoid system.
作用機序
AM251 acts as a competitive antagonist of the CB1 receptor, which means that it binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the effects of cannabinoids on the CB1 receptor, AM251 can help to elucidate the role of the endocannabinoid system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
AM251 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to affect the activity of various enzymes and ion channels. In addition, AM251 has been shown to have effects on various physiological processes, including pain perception, appetite regulation, and immune function.
実験室実験の利点と制限
One of the main advantages of using AM251 in scientific research is its potency and selectivity as a CB1 receptor antagonist. This allows researchers to selectively block the effects of cannabinoids on the CB1 receptor, which can help to elucidate the role of the endocannabinoid system in various physiological and pathological conditions. However, one limitation of using AM251 is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research on AM251 and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of mood and emotion. Another area of interest is the role of the endocannabinoid system in the development and progression of various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, there is interest in developing novel cannabinoid receptor antagonists with improved potency, selectivity, and pharmacokinetic properties for use in scientific research and drug development.
科学的研究の応用
AM251 has been extensively used in scientific research to study the role of the endocannabinoid system in various physiological and pathological conditions. It has been shown to be effective in blocking the effects of cannabinoids on the CB1 receptor, which has led to its use in the investigation of the physiological and biochemical effects of the endocannabinoid system.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-5-3-8-16(9-12)21-13(2)17(20)19-15-7-4-6-14(10-15)11-18/h3-10,13H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNOGGNKDUBYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dichlorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4396644.png)
![1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4396651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396654.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4396667.png)
![1'-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4396674.png)

![4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4396691.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4396696.png)




![(2,2-dimethylpropyl){5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4396731.png)
